molecular formula C21H30O4 B13806875 16,17-Dihydroxypregn-4-ene-3,20-dione

16,17-Dihydroxypregn-4-ene-3,20-dione

Cat. No.: B13806875
M. Wt: 346.5 g/mol
InChI Key: CXDWHYOBSJTRJU-CWNZLVRBSA-N
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Description

16,17-Dihydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.471 g/mol . It is known for its unique structure, which includes hydroxyl groups at the 16th and 17th positions of the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,17-Dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregn-4-ene-3,20-dione at the 16th and 17th positions using specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

16,17-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 16,17-diketopregn-4-ene-3,20-dione, while reduction could produce 16,17-dihydroxy derivatives with different stereochemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16,17-Dihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific functional groups are required .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1

InChI Key

CXDWHYOBSJTRJU-CWNZLVRBSA-N

Isomeric SMILES

CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

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